molecular formula C9H8N2O3 B13670231 4-Methyl-7-nitroindolin-2-one

4-Methyl-7-nitroindolin-2-one

Katalognummer: B13670231
Molekulargewicht: 192.17 g/mol
InChI-Schlüssel: FQBYYWKNLQSLDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-7-nitroindolin-2-one is a nitroindolinone derivative offered for research and further manufacturing applications, exclusively. This compound is part of a class of heterocyclic molecules that are of significant interest in medicinal chemistry and drug discovery. Compounds featuring the indolin-2-one scaffold are extensively studied for their diverse biological potential, including anticancer, antimicrobial, and antiviral activities . The core indolin-2-one structure is a recognized pharmacophore in several clinical and investigational drugs. For instance, some indolin-2-one compounds are known to function as potent inhibitors of thioredoxin reductase (TrxR), a promising molecular target in anticancer therapy due to its overexpression in various cancer cells and its essential role in tumor growth . Inhibition of this enzyme can lead to increased oxidative stress and activation of cell death pathways in carcinoma cells . Furthermore, research into nitroimidazole-functionalized indolin-2-one hybrids has revealed a unique dual mechanism of action, combining direct inhibition of bacterial enzymes like topoisomerase IV with the classic, reductive bioactivation of the nitro group to generate reactive species that damage bacterial cells . This dual mechanism is particularly valuable as it can impair resistance development in pathogens . The specific substitution pattern of this compound, featuring a methyl group and a nitro group on the indoline ring, makes it a valuable building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies aimed at developing new pharmaceutical leads. This product is for research use only and is not intended for human therapeutic or veterinary use.

Eigenschaften

Molekularformel

C9H8N2O3

Molekulargewicht

192.17 g/mol

IUPAC-Name

4-methyl-7-nitro-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H8N2O3/c1-5-2-3-7(11(13)14)9-6(5)4-8(12)10-9/h2-3H,4H2,1H3,(H,10,12)

InChI-Schlüssel

FQBYYWKNLQSLDM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2CC(=O)NC2=C(C=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation via 2-Methyl-3-nitrobenzene Cyclization (Patent CN101823992A)

This patented method describes a practical and scalable route to 4-nitroindoline derivatives, which can be adapted for 4-methyl-7-nitroindolin-2-one synthesis by appropriate substitution patterns.

Procedure:

  • React 2-methyl-3-nitrobenzene with triethyl orthoformate and oxalic acid under reflux for 2–4 hours.
  • Cool the reaction mixture to 0–10 °C.
  • Slowly add an ethanolic solution of potassium ethylate.
  • Stir at room temperature for 2–4 hours.
  • Quench the reaction by pouring into ice water, causing precipitation of the nitroindoline product.
  • Collect the solid by filtration.

Reaction Conditions and Stoichiometry:

Reagent Molar Ratio (to 2-methyl-3-nitrobenzene) Notes
Triethyl orthoformate 1.0–2.5 Acts as a formylating agent
Oxalic acid 1.0–1.5 Acid catalyst
Potassium ethylate 0.8–1.5 Base for cyclization
Ethanol 1.0–1.5 Solvent

Yields:

  • Typical isolated yields range from 74% to 81.4% under optimized conditions.

Advantages:

  • Uses inexpensive, readily available starting materials.
  • Mild reaction conditions with short reaction times.
  • High conversion efficiency and simple work-up.
  • Suitable for scale-up in industrial settings.

Example (Embodiment 1):

Reagent Amount (g) Molar Ratio Reaction Time Yield (%)
2-Methyl-3-nitrobenzene 76 1.0 2 h reflux 74
Triethyl orthoformate 89 ~1.2
Oxalic acid 50 ~1.0
Potassium ethylate (in ethanol) 42 (65 total solution) ~0.8 4 h at RT

Nitration of N-bromoacetyl Indoline Derivatives (Research from MDPI 2022)

This method focuses on the selective nitration of indoline derivatives to obtain 7-nitro substitution, which is crucial for this compound.

Key Steps:

  • Nitration of N-bromoacetyl indoline yields predominantly the 7-nitro isomer.
  • Subsequent reaction with secondary amines and deprotection steps lead to nitroindolinyl compounds.
  • The method emphasizes regioselectivity and photostability of the nitroindolinyl cage.

Relevance:

  • This approach is useful for preparing 7-nitro-substituted indolinones with functional groups at nitrogen.
  • It provides a route to this compound by starting from methylated indoline cores.

Reduction and Functionalization Challenges (J-Stage 2020)

Attempts to reduce the 2,3-double bond of nitroindole derivatives to form indoline structures face difficulties due to the electron-withdrawing nitro group.

  • Various reducing agents (Pd/C-H2, RhCl(PPh3)3-H2, NaBH3CN, triethylsilane) were tested without success.
  • This highlights the need for careful selection of reduction conditions or alternative synthetic routes.

Synthesis of 5-Nitroindolin-2-one Derivatives (Egyptian Journal)

Though focused on 5-nitro derivatives, the methods provide insight into indolin-2-one synthesis which can be adapted for 7-nitro substitution.

General Procedure:

  • Condensation of 5-nitroindoline-2,3-dione with aromatic amines in ethanol or PEG-600 under reflux.
  • Reaction times vary from 2 to 12 hours depending on the method.
  • Yields range from 75% to 85%.

Microwave-assisted synthesis offers a rapid alternative with good yields.

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield (%) Notes
Cyclization of 2-methyl-3-nitrobenzene (Patent CN101823992A) 2-Methyl-3-nitrobenzene Triethyl orthoformate, oxalic acid, potassium ethylate Reflux 2–4 h + RT 2–4 h 74–81.4 Mild, scalable, cost-effective
Nitration of N-bromoacetyl indoline (MDPI 2022) N-bromoacetyl indoline Nitrating agents, secondary amines Controlled nitration, deprotection Moderate Regioselective nitration, photostability
Reduction of nitroindole derivatives (J-Stage 2020) Nitroindole derivatives Pd/C-H2, RhCl(PPh3)3-H2, NaBH3CN Various, unsuccessful N/A Reduction challenging due to nitro group
Condensation with amines (Egyptian Journal) 5-Nitroindoline-2,3-dione Aromatic amines, ethanol, PEG-600 Reflux 2–12 h, microwave option 75–85 Efficient for 5-nitroindolin-2-one derivatives

Research Findings and Notes

  • The cyclization method using 2-methyl-3-nitrobenzene is the most practical for producing this compound with high yield and purity.
  • Selective nitration at the 7-position is achievable via controlled nitration of indoline derivatives, which is critical for obtaining the target compound.
  • Reduction steps to convert nitroindoles to indolines require careful optimization due to the electron-withdrawing nitro group.
  • Microwave-assisted synthesis and use of polyethylene glycol solvents can enhance reaction rates and yields in condensation reactions.
  • Photostability of nitroindolinyl compounds is an important consideration for applications in photochemistry and biological systems.

Analyse Chemischer Reaktionen

Reduction of the Nitro Group

The nitro group at the 7-position undergoes reduction to form the corresponding amine. This reaction is critical for modifying the compound’s electronic properties and potential bioactivity.

Key Observations :

  • Hydrogenation :

    • Catalyst : Palladium on carbon (Pd/C) or FeCl₃ with hydrazine hydrate.

    • Conditions : Ethanol, methanol, or acetic acid under hydrogen gas or elevated temperatures.

    • Yield : Varies from 84% to 100% depending on solvent and catalyst .

    • By-products : Intramolecular cyclization may occur, leading to quaternary intermediates or dealkylated species .

Example Reaction Conditions (adapted from similar nitroindolinone reductions ):

CatalystSolventTemperatureReaction TimeYield
Pd/C (10%)Ethanol20°C4 hours84%
Pd/C (10%)THF/EtOH (1:1)20°C1 hour100%
FeCl₃ + HydrazineEthanol78°C8–10 hours91.9%

Hydrogenation of the Indoline Core

While the nitro group reduction is a dominant reaction, the indoline ring itself can undergo hydrogenation to form dihydroindole derivatives. This reaction typically requires catalytic hydrogenation under milder conditions.

Key Observations :

  • Catalyst : Pd/C or Pd(II)/C (eggshell).

  • Conditions : Methanol, ethanol, or acetic acid under hydrogen gas.

  • Yield : Ranges from 60% to 68.9% .

Example Reaction :
5-Nitroindolin-2-one → 5-amino-1,3-dihydro-indol-2-one
Conditions : Pd/C (10%) in ethanol, 4 hours .

Redox Potential and Bioactivation

The nitro group’s redox potential plays a role in its reactivity. While direct data for 4-Methyl-7-nitroindolin-2-one is unavailable, related nitroindolinones exhibit elevated redox potentials compared to simple nitroimidazoles (e.g., E<sub>p,c</sub> ≈ −340 mV NHE) . This suggests potential for reductive bioactivation under aerobic conditions.

Potential Reactivity at the Methyl Substituent

The methyl group at the 4-position is less reactive but may participate in:

  • Alkylation : Under strongly basic conditions.

  • Oxidation : To a ketone or other oxidized derivatives, though no direct evidence exists for this compound.

Research Findings and Limitations

  • Structural Analogs : Studies on 5-nitroindolin-2-one highlight the nitro group’s susceptibility to reduction and the indoline core’s hydrogenation .

  • Biochemical Insights : While no direct data exists for this compound, related indolin-2-one derivatives exhibit dual mechanisms (e.g., topoisomerase IV inhibition and redox-dependent bioactivation) .

  • Gaps : Specific reaction pathways for this compound remain understudied compared to analogous compounds.

Wirkmechanismus

The mechanism of action of 4-Methyl-7-nitroindolin-2-one involves its interaction with specific molecular targets. For instance, in antibacterial applications, the compound has been shown to inhibit topoisomerase IV, an essential enzyme for DNA replication in bacteria. This inhibition leads to the disruption of DNA decatenation, ultimately causing bacterial cell death . Additionally, the compound’s nitro group undergoes reductive bioactivation, generating reactive species that cause oxidative damage to cellular components .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 4-Methyl-7-nitroindolin-2-one with five related indole/indolinone derivatives, emphasizing structural features, physicochemical properties, and functional applications.

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound C₉H₈N₂O₃ 192.17 4-CH₃, 7-NO₂ Storage: 2–8°C; potential research use
Indolin-2-one C₈H₇NO 133.15 Parent scaffold Boiling point: ~300°C; synthetic precursor
(E)-3-((1H-Indol-7-yl)methylene)indolin-2-one C₁₇H₁₂N₂O 260.29 3-(Indole-7-yl)methylene Antimycobacterial activity; synthesis yield: 44%
2-Methylindoline C₉H₁₁N 133.19 2-CH₃ bp: 228–229°C; used in organic synthesis
7-Nitroisoindolin-1-one C₈H₆N₂O₃ 178.15 Isoindolinone scaffold, 7-NO₂ Isomeric form; reactivity studies

Structural and Functional Differences

  • Indolin-2-one (Parent Scaffold) : The unsubstituted indolin-2-one serves as the foundational structure. Its lower molecular weight (133.15 g/mol) and absence of substituents make it a versatile precursor for synthesizing derivatives like this compound .
  • (E)-3-((1H-Indol-7-yl)methylene)indolin-2-one : This hybrid compound combines indolin-2-one with an indole moiety via a methylene bridge. Its extended conjugation system and higher molecular weight (260.29 g/mol) correlate with enhanced antimycobacterial activity, as demonstrated in drug-resistant pathogen studies .
  • 2-Methylindoline: A saturated indoline derivative with a methyl group at position 2. Its lower polarity (bp 228–229°C) compared to nitro-substituted indolinones suggests reduced solubility in polar solvents, limiting its use in aqueous systems .
  • 7-Nitroisoindolin-1-one: An isomer of this compound, differing in the ring system (isoindolinone vs. indolinone).

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-Methyl-7-nitroindolin-2-one with high yield and purity?

  • Methodological Answer : To optimize synthesis, systematically vary parameters such as catalysts (e.g., palladium or nickel-based), reaction temperature (test 60–120°C), and solvent polarity (e.g., DMF vs. THF). Monitor reaction progress via TLC and HPLC. Purify the product using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via NMR (¹H/¹³C) and mass spectrometry. Document reagent sources, purity, and storage conditions to ensure reproducibility .
  • Example Data Table :
CatalystTemp (°C)SolventYield (%)Purity (HPLC)
Pd/C80DMF7298.5
NiCl₂100THF6595.2

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C. Sample aliquots at intervals (0, 7, 14 days) and analyze degradation via UV-Vis spectroscopy (track λ_max shifts) and HPLC. Compare results against ICH guidelines for drug stability. Report deviations in degradation kinetics and identify decomposition products using LC-MS .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Use a combination of ¹H NMR (to confirm methyl and nitro group positions), ¹³C NMR (to validate carbonyl and aromatic carbons), and FTIR (to identify C=O stretching at ~1700 cm⁻¹ and NO₂ symmetric/asymmetric vibrations at ~1520/1350 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy (≤2 ppm error) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Methodological Answer : Reconcile discrepancies by:
  • Re-examining computational parameters (e.g., DFT functional selection, basis sets, solvation models).
  • Validating experimental conditions (e.g., oxygen/moisture exclusion, inert atmosphere).
  • Performing control experiments to rule out side reactions.
    Publish raw data and computational input files for peer validation .

Q. What strategies are effective for designing in vitro assays to study this compound’s enzyme inhibition kinetics?

  • Methodological Answer : Use Michaelis-Menten kinetics with varying substrate concentrations (0.1–10× Km) and fixed inhibitor concentrations. Measure initial reaction rates via spectrophotometry or fluorimetry. Calculate IC₅₀ and Ki values using nonlinear regression (e.g., GraphPad Prism). Include positive/negative controls (e.g., known inhibitors/DMSO) and validate assay reproducibility across triplicate runs .

Q. How should researchers address inconsistent biological activity data across cell lines or animal models?

  • Methodological Answer : Perform meta-analysis of existing data to identify confounding variables (e.g., cell line genetic drift, animal strain differences). Standardize protocols (e.g., serum-free media, passage number limits) and use orthogonal assays (e.g., Western blot vs. ELISA). Report statistical power calculations and effect sizes to contextualize variability .

Data Analysis & Interpretation

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply log-probit analysis or four-parameter logistic models (e.g., Hill equation) to calculate LD₅₀/EC₅₀. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Include confidence intervals and assess normality (Shapiro-Wilk test) .

Q. How can researchers validate the selectivity of this compound in targeting specific proteins?

  • Methodological Answer : Employ chemoproteomic approaches (e.g., affinity chromatography coupled with LC-MS/MS) to identify off-target interactions. Use CRISPR/Cas9 knockouts or siRNA silencing to confirm target specificity. Compare results with structure-activity relationship (SAR) studies of analogs .

Future Research Directions

Q. What gaps exist in the current understanding of this compound’s metabolic pathways?

  • Methodological Answer : Conduct in vitro microsomal stability assays (human/rat liver microsomes) and identify metabolites via UPLC-QTOF-MS. Compare in silico predictions (e.g., CYP450 docking simulations) with experimental data. Propose CYP isoform-specific inhibitors to elucidate primary metabolic routes .

Q. How can machine learning enhance the design of this compound derivatives with improved pharmacokinetic profiles?

  • Methodological Answer :
    Train models on existing datasets (e.g., ChEMBL, PubChem) using descriptors like logP, polar surface area, and hydrogen bond donors. Validate predictions via synthetic feasibility scoring (e.g., SYLVIA) and in vitro ADME assays. Publish code and training data to ensure transparency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.